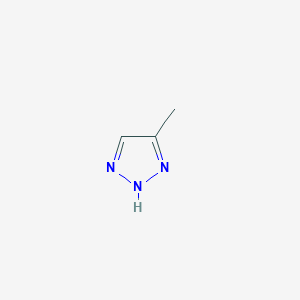

4-methyl-1H-1,2,3-triazole

Vue d'ensemble

Description

4-Methyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound. It is part of the triazole family, which consists of a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its stability and versatility in various chemical reactions and applications. Triazoles, including this compound, are known for their aromatic character, strong dipole moment, and hydrogen bonding ability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-1,2,3-triazole can be achieved through several methods, including:

Huisgen 1,3-Dipolar Cycloaddition: This method involves the reaction of an azide with an alkyne to form the triazole ring.

Metal-Catalyzed 1,3-Dipolar Cycloaddition: Similar to the Huisgen method, this approach uses metal catalysts such as copper or ruthenium to facilitate the cycloaddition reaction.

Strain-Promoted Azide-Alkyne Cycloaddition: This method does not require a metal catalyst and is driven by the strain in the alkyne, which promotes the cycloaddition with the azide.

Metal-Free Synthesis: This approach involves the use of organic catalysts or other non-metallic reagents to achieve the cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Huisgen 1,3-dipolar cycloaddition due to its efficiency and high yield. The reaction conditions are optimized to ensure safety and cost-effectiveness, often involving continuous flow reactors to maintain consistent reaction conditions and product quality .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogens (chlorine, bromine) or alkylating agents (methyl iodide) under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted triazoles, oxidized derivatives, and reduced triazole compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Applications De Recherche Scientifique

Chemistry

4-Methyl-1H-1,2,3-triazole serves as a building block in organic synthesis. It is crucial for creating complex heterocyclic compounds and is used as an isostere of carboxylic acids and amides in drug synthesis .

Biology

In biological research, this compound is utilized to study enzyme inhibition and as a ligand in biochemical assays. Its ability to interact with various enzymes enhances its role in understanding biochemical pathways .

Medicine

The medicinal applications of this compound are extensive:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties. Various derivatives have been synthesized to enhance efficacy against resistant strains .

- Anticancer Properties : Studies have shown that triazole derivatives can inhibit cancer cell proliferation across multiple types of cancer cells. For instance, coumarin-triazole hybrids demonstrated potent anti-proliferative activity against lung and liver cancer cells .

- Neuroprotective Effects : Research indicates potential neuroprotective applications through interactions with acetylcholinesterase, which is relevant for developing treatments for neurodegenerative diseases .

Industry

This compound finds utility in industrial applications such as:

- Agrochemicals : Used in the formulation of pesticides and herbicides due to its biological activity against pests.

- Corrosion Inhibitors : Its stability and reactivity make it suitable for protecting metals from corrosion.

Data Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Key component in drug development |

| Biology | Enzyme inhibition studies | Effective ligand in biochemical assays |

| Medicine | Antimicrobial agents | Potent against resistant strains; anticancer properties |

| Industry | Agrochemicals & corrosion inhibitors | Enhances durability of materials |

Case Study 1: Anticancer Activity

A study evaluated a series of 4-methyl coumarin–triazole hybrids for cytotoxic activity against various cancer cell lines. The results indicated significant anti-proliferative effects on A549 (lung cancer) and MCF7 (breast cancer) cells, suggesting potential for further development as therapeutic agents .

Case Study 2: Neuroprotective Potential

Research into the interaction of triazole compounds with acetylcholinesterase highlighted their potential as neuroprotective agents. This could lead to new treatments for Alzheimer's disease by enhancing cholinergic neurotransmission .

Mécanisme D'action

The mechanism of action of 4-methyl-1H-1,2,3-triazole involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to form non-covalent bonds with these targets, leading to inhibition or modulation of their activity. For example, triazoles are known to inhibit the enzyme cytochrome P450, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Triazole: Another isomer of triazole with similar chemical properties but different nitrogen atom positions in the ring.

Benzotriazole: Contains a benzene ring fused to the triazole ring, offering different chemical and physical properties.

Tetrazole: Contains four nitrogen atoms in the ring, providing unique reactivity compared to triazoles.

Uniqueness

4-Methyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its stability under various conditions make it a valuable compound in both research and industrial applications .

Activité Biologique

4-Methyl-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antiviral, and anticancer properties, supported by research findings and case studies.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are categorized into two isomers: 1,2,3-triazole and 1,2,4-triazole. The unique structure of triazoles allows them to interact with various biological targets, leading to a wide range of pharmacological effects. Compounds containing the triazole scaffold have been developed for applications in antifungal treatments, antibacterial agents, and other therapeutic areas .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that triazole derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus and Escherichia coli were effectively inhibited by synthesized triazole derivatives, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 |

| This compound | Escherichia coli | 8 |

Antiviral Activity

The antiviral potential of this compound has been explored in various studies. Notably:

- A series of triazole derivatives were tested against SARS-CoV-2 and showed promising results in inhibiting viral replication. For example, certain derivatives exhibited an EC50 value (effective concentration for 50% inhibition) as low as 3.16 µM with minimal cytotoxicity .

| Compound | Virus | EC50 (µM) | Cytotoxicity (CC50) |

|---|---|---|---|

| Triazole Derivative A | SARS-CoV-2 | 3.16 | >100 |

| Triazole Derivative B | Varicella-zoster virus | 8.38 | >50 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that:

- Triazole-containing compounds induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and induction of cell cycle arrest .

The biological activity of this compound is often linked to its ability to form hydrogen bonds and π–π interactions with target proteins. For instance:

- The interaction with viral proteases has been identified as a key mechanism for its antiviral activity. The triazole ring can engage in multiple hydrogen bonding interactions with essential amino acid residues within the active sites of these enzymes .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

- Antiviral Efficacy Against COVID-19 : A study demonstrated that specific triazole hybrids significantly inhibited the replication of SARS-CoV-2 in vitro while showing low cytotoxicity in Vero E6 cell lines .

- Antibacterial Properties : Research involving various synthesized triazoles showed that modifications on the triazole ring could enhance antibacterial potency against resistant strains of bacteria .

Propriétés

IUPAC Name |

4-methyl-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c1-3-2-4-6-5-3/h2H,1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSNQMFKEPBIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950487 | |

| Record name | 5-Methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27808-16-8 | |

| Record name | 5-Methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.